![molecular formula C13H29NO6 B3327420 N-Me-N-bis(PEG2-OH) CAS No. 342818-95-5](/img/structure/B3327420.png)
N-Me-N-bis(PEG2-OH)
Overview
Description
“N-Me-N-bis(PEG2-OH)” is a branched PEG linker with two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . It is used for research purposes .
Molecular Structure Analysis
“N-Me-N-bis(PEG2-OH)” has a molecular formula of C13H29NO6 . Its molecular weight is 295.4 g/mol .Physical And Chemical Properties Analysis
“N-Me-N-bis(PEG2-OH)” is a polyether compound derived from petroleum with many applications, from industrial manufacturing to medicine . It is also known as polyethylene oxide (PEO) or polyoxyethylene (POE), depending on its molecular weight .Scientific Research Applications
Protein Pegylation
“N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3” are types of Polyethylene Glycol (PEG) compounds . They are used in the process of PEGylation, which is the covalent attachment of PEG to proteins and other biomolecules . PEGylation increases the solubility and decreases the aggregation of these biomolecules .
Drug Delivery
These compounds are used in drug delivery systems . The hydrophilic nature of PEG increases the water solubility of the drug, improving its bioavailability .
Surface Modification
“N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3” can be used for surface modification . The attachment of these compounds to surfaces can prevent protein adsorption and cell adhesion, making them useful in various biomedical applications .
Crosslinking
These compounds are used as crosslinkers . They have N-hydroxysuccinimide (NHS) ester and maleimide groups that allow covalent conjugation of amine- and sulfhydryl-containing molecules .
Spacer Arms
“N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3” serve as spacer arms in various biological, chemical, and pharmaceutical settings . The flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance .
Research Reagents
These compounds are used as research reagents . The terminal hydroxyl groups of these compounds enable further derivatization or replacement with other reactive functional groups .
Each of these applications utilizes the unique properties of “N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3”, such as their non-toxicity, non-immunogenicity, hydrophilicity, and flexibility .
Safety and Hazards
Mechanism of Action
Target of Action
N-Me-N-bis(PEG2-OH), also known as N-Me-N-bis-PEG3, is a branched PEG linker It’s known that peg linkers are generally used in drug delivery systems .
Mode of Action
The compound has two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
As a peg linker, it’s likely involved in the delivery of drugs to their target sites .
Pharmacokinetics
Peg linkers are generally known to improve the solubility and stability of drugs, thereby enhancing their bioavailability .
Result of Action
As a peg linker, it’s likely involved in enhancing the efficacy of drug delivery .
Action Environment
Peg linkers are generally known to enhance the stability of drugs in various environments .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO6/c1-14(2-6-17-10-12-19-8-4-15)3-7-18-11-13-20-9-5-16/h15-16H,2-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDFQUNYURFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCO)CCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-N-bis(PEG2-OH) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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